molecular formula C26H35N11O7 B14192638 L-Histidine, L-seryl-L-prolyl-L-histidyl-L-histidyl- CAS No. 872617-52-2

L-Histidine, L-seryl-L-prolyl-L-histidyl-L-histidyl-

Cat. No.: B14192638
CAS No.: 872617-52-2
M. Wt: 613.6 g/mol
InChI Key: ZEWBZOZVYAGSIY-SXYSDOLCSA-N
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Description

L-Histidine, L-seryl-L-prolyl-L-histidyl-L-histidyl- is a peptide composed of the amino acids histidine, serine, proline, and histidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, L-seryl-L-prolyl-L-histidyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Histidine, L-seryl-L-prolyl-L-histidyl-L-histidyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Histidine, L-seryl-L-prolyl-L-histidyl-L-histidyl- can undergo various chemical reactions, including:

    Oxidation: The histidine residues can be oxidized to form oxo-histidine derivatives.

    Reduction: Reduction reactions can modify the peptide’s structure and function.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine, while substitution reactions can yield various peptide analogs.

Scientific Research Applications

L-Histidine, L-seryl-L-prolyl-L-histidyl-L-histidyl- has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery system.

    Industry: Utilized in the development of novel materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Histidine, L-seryl-L-prolyl-L-histidyl-L-histidyl- involves its interaction with specific molecular targets and pathways. The histidine residues can bind to metal ions, influencing enzyme activity and protein structure. The peptide can also interact with cell membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Histidine, L-seryl-L-prolyl-L-arginyl-L-histidyl-
  • L-Histidine, L-seryl-L-prolyl-L-lysyl-

Uniqueness

L-Histidine, L-seryl-L-prolyl-L-histidyl-L-histidyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to bind metal ions and interact with proteins makes it valuable for various applications.

Properties

CAS No.

872617-52-2

Molecular Formula

C26H35N11O7

Molecular Weight

613.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C26H35N11O7/c27-17(10-38)25(42)37-3-1-2-21(37)24(41)35-19(5-15-8-29-12-32-15)22(39)34-18(4-14-7-28-11-31-14)23(40)36-20(26(43)44)6-16-9-30-13-33-16/h7-9,11-13,17-21,38H,1-6,10,27H2,(H,28,31)(H,29,32)(H,30,33)(H,34,39)(H,35,41)(H,36,40)(H,43,44)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

ZEWBZOZVYAGSIY-SXYSDOLCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)O

Origin of Product

United States

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